Cinoxate
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Overview
Description
Cinoxate is an organic compound widely used as an ingredient in sunscreens due to its ability to absorb ultraviolet B (UVB) rays. It is an ester formed from methoxycinnamic acid and 2-ethoxyethanol. This slightly yellow viscous liquid is insoluble in water but miscible with alcohols, esters, and vegetable oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cinoxate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the methoxy group on the aromatic ring.
Common Reagents and Conditions:
Esterification: Methoxycinnamic acid, 2-ethoxyethanol, sulfuric acid or p-toluenesulfonic acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products:
Esterification: this compound (2-ethoxyethyl 4-methoxycinnamate).
Hydrolysis: Methoxycinnamic acid and 2-ethoxyethanol.
Scientific Research Applications
Cinoxate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.
Medicine: Explored for its potential use in formulations for sun protection and prevention of skin disorders.
Industry: Utilized in the formulation of sunscreens and other personal care products to provide UV protection
Mechanism of Action
Cinoxate exerts its effects by absorbing ultraviolet B (UVB) radiation, thereby preventing it from penetrating the skin and causing damage. The compound absorbs UVB rays and converts them into less harmful energy, such as heat, which is then dissipated. This mechanism helps protect the skin from sunburn and other UV-induced damage .
Comparison with Similar Compounds
Cinoxate is part of the cinnamate family of UV filters. Similar compounds include:
Amiloxate: Another methoxycinnamate-based sunscreen.
Octyl methoxycinnamate: A widely used UV filter in sunscreens.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which provides effective UVB absorption while being miscible with various solvents used in sunscreen formulations. Unlike some other cinnamate-based sunscreens, this compound is less commonly used in modern formulations, making it a subject of interest for further research and development .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-ethoxyethyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3 |
InChI Key |
CMDKPGRTAQVGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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